3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

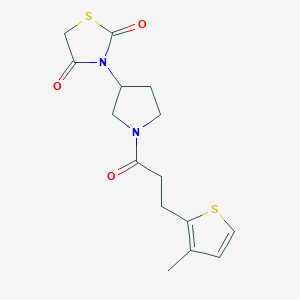

Its structure includes a pyrrolidine ring substituted with a 3-methylthiophen-2-yl propanoyl group and a TZD core.

Properties

IUPAC Name |

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-5-7-21-12(10)2-3-13(18)16-6-4-11(8-16)17-14(19)9-22-15(17)20/h5,7,11H,2-4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQHWJFNPGLJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity : Thiazolidinediones (TZDs), a class of compounds that includes the thiazolidine derivatives, are known for their insulin-sensitizing effects. Research indicates that compounds similar to 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibit promising antidiabetic properties by improving glucose metabolism and reducing insulin resistance .

Anticancer Properties : Studies have shown that thiazolidinediones can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Pharmacological Insights

Mechanism of Action : The compound is believed to exert its effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to enhanced insulin sensitivity and anti-inflammatory effects, making it a candidate for treating metabolic disorders .

Neuroprotective Effects : Emerging research suggests that thiazolidinediones may also have neuroprotective properties. In animal models of neurodegenerative diseases, compounds with similar structures have been shown to reduce oxidative stress and inflammation in neural tissues .

Case Studies

A comprehensive review of literature reveals several case studies highlighting the efficacy of thiazolidinediones in clinical settings:

- Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that treatment with TZDs led to significant improvements in glycemic control compared to placebo groups .

- Cancer Treatment : In vitro studies revealed that a related thiazolidinedione compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features and molecular properties of the target compound with analogs:

Key Observations :

- Piperazine/imidazopyridazine substituents (e.g., YPC-21440) introduce bulkier structures, which may affect solubility or kinase inhibition profiles .

COX-2 Inhibition

- Compound 4b (thiophen-2-ylmethylene TZD) demonstrated superior COX-2 inhibition (docking score: −9.2 kcal/mol) compared to Diclofenac (−7.3 kcal/mol) . This suggests that thiophene-containing TZDs may enhance anti-inflammatory activity.

- The target compound’s 3-methylthiophen group could further optimize COX-2 binding via hydrophobic interactions, though experimental validation is needed.

Kinase Inhibition

- YPC-21440 (piperazine-linked TZD) showed potent pan-Pim kinase inhibition (IC₅₀: 0.5–2.0 nM), attributed to its imidazopyridazine scaffold and piperazine flexibility .

- The target compound lacks a piperazine moiety but includes a pyrrolidine ring, which may favor alternative targets (e.g., G-protein-coupled receptors).

Biological Activity

The compound 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at the 2 and 4 positions. The flexibility in substituting groups at the 3 and 5 positions allows for the development of various derivatives with enhanced biological activities.

- PPAR-γ Activation : TZDs primarily exert their antidiabetic effects through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation improves insulin sensitivity and glucose metabolism in adipose tissues by promoting lipid uptake and storage .

- Antimicrobial Activity : Compounds within this class have shown significant antimicrobial properties by inhibiting bacterial cell wall synthesis via cytoplasmic Mur ligases . The thiazolidine core is implicated in various antibacterial and antifungal activities against Gram-positive bacteria and fungi .

- Anticancer Properties : TZDs have been reported to induce apoptosis in cancer cells through multiple pathways, including inhibition of tumor angiogenesis and modulation of cell cycle regulators. For instance, certain derivatives have been shown to inhibit human topoisomerases I and II, leading to increased cancer cell death .

Biological Activities

The biological activities of This compound can be summarized as follows:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer activity of various thiazolidine derivatives against MCF-7 breast cancer cells. Notably, compound 7e , a derivative similar to our target compound, demonstrated significant inhibition of cell proliferation and induced apoptosis through intrinsic pathways .

- Antimicrobial Activity : Research on thiazolidinone derivatives indicated potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against several bacterial strains . This suggests that modifications in the thiazolidine structure can enhance antimicrobial efficacy.

- Diabetes Management : A specific derivative was tested for its ability to improve insulin sensitivity in diabetic models, showcasing a reduction in blood glucose levels through PPAR-γ activation . This reinforces the potential use of TZD derivatives in managing type II diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can green chemistry principles improve yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine and thiazolidinedione intermediates. For example, thiazolidinone derivatives are often prepared by cyclocondensation of thioamides with α-halo carbonyl compounds . Green chemistry approaches, such as solvent-free conditions using β-cyclodextrin-SO3H as a catalyst, have been shown to enhance reaction efficiency and reduce waste . Optimization includes adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalyst loading. Purification via column chromatography with ethyl acetate/hexane gradients is recommended for isolating high-purity products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for thiazolidinedione, C=N at ~1610 cm⁻¹) .

- NMR (¹H and ¹³C) : Identifies proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) and carbon backbone .

- HPLC-MS : Validates molecular weight (exact mass: ~371 g/mol) and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Storage : Store in sealed containers at 2–8°C, separated from oxidizers and food-grade chemicals .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict reaction feasibility (e.g., barrier heights for cyclization steps) .

- Molecular Docking : Screen derivatives against target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina or Schrödinger Suite. Focus on optimizing hydrogen bonding (e.g., thiazolidinedione moiety with Ser289) .

- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., logP <5 for oral bioavailability).

Q. What experimental strategies can resolve contradictions in reported pharmacological data (e.g., varying IC50 values in antioxidant assays)?

- Methodological Answer :

- Standardized Assays : Use the DPPH radical scavenging assay with Trolox as a reference. Ensure consistent solvent systems (e.g., DMSO concentration <1% to avoid cytotoxicity) .

- Dose-Response Curves : Perform triplicate measurements across a wide concentration range (0.1–100 µM).

- Control for Redox Interference : Include controls for auto-oxidation and metal chelation (e.g., EDTA).

Q. How can reaction engineering address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., epimerization) .

- Catalyst Immobilization : Use silica-supported catalysts to enhance recyclability and reduce costs .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.